Thymidine-3',5'-dinitrate
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Overview
Description
Thymidine-3’,5’-dinitrate is a nitrated derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The nitration at the 3’ and 5’ positions introduces unique chemical properties to the molecule, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-3’,5’-dinitrate typically involves the nitration of thymidine. This process can be achieved by treating thymidine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure selective nitration at the 3’ and 5’ positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Thymidine-3’,5’-dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrated groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino-thymidine derivatives.
Substitution: Formation of various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine-3’,5’-dinitrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of labeled nucleotides for research purposes
Mechanism of Action
The mechanism of action of Thymidine-3’,5’-dinitrate involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Thymidine: The parent compound, lacking the nitrated groups.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in DNA synthesis studies.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tagging DNA synthesis
Uniqueness: Thymidine-3’,5’-dinitrate is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12N4O9 |
---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(nitrooxymethyl)oxolan-3-yl] nitrate |
InChI |
InChI=1S/C10H12N4O9/c1-5-3-12(10(16)11-9(5)15)8-2-6(23-14(19)20)7(22-8)4-21-13(17)18/h3,6-8H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
GJQPUXKRIHAHJH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
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